2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethanone
Description
This compound belongs to a class of benzothiadiazine derivatives, characterized by a fused bicyclic core (benzo[e][1,2,3]thiadiazine) with a sulfonyl group (1,1-dioxido), a chloro substituent at position 6, and a 2-fluorophenyl group at position 3. The morpholinoethanone moiety is attached via the thiadiazine nitrogen, introducing a polar, conformationally flexible substituent.
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O4S/c20-13-5-6-17-15(11-13)19(14-3-1-2-4-16(14)21)22-24(29(17,26)27)12-18(25)23-7-9-28-10-8-23/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRNVUAQUZJXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethanone , with the CAS number 1031555-36-8 , belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antibacterial effects, and potential mechanisms of action.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 449.93 g/mol . The structure features a thiadiazine core fused with a benzene ring and various substituents that contribute to its biological activity.
Anticancer Activity
Research indicates that compounds similar to this thiadiazine derivative often exhibit significant anticancer properties. For instance, derivatives containing 1,2,4-triazine fragments have shown promising results against various cancer cell lines:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| HCT-116 | 9 - 42 | Moderate |
| MCF-7 | 25 - 83 | Moderate |
| HeLa | 25 - 97 | Moderate |
These values suggest that the presence of specific substituents on the phenyl moiety enhances anticancer activity, potentially due to increased interaction with cellular targets involved in proliferation and survival pathways .
Antibacterial Activity
The compound's structural characteristics suggest potential antibacterial properties. Similar compounds have been evaluated for their efficacy against various pathogenic bacteria. Preliminary studies indicate that derivatives of thiadiazines can inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways.
For example, compounds in this class have demonstrated effectiveness against:
| Bacteria | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
These findings highlight the potential for developing new antibacterial agents from this compound family .
The biological activities of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Disruption of Cell Signaling Pathways : The presence of electron-withdrawing groups like chlorine and fluorine can enhance interactions with cellular receptors or signaling molecules.
- Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
A recent study investigated the effects of a related thiadiazine derivative on human cancer cell lines. The results indicated that treatment led to increased levels of reactive oxygen species (ROS), which correlated with reduced cell viability and increased apoptosis markers .
Another case study focused on the antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), where derivatives were found to significantly reduce bacterial load in vitro compared to standard antibiotics .
Scientific Research Applications
Research indicates that derivatives of thiadiazines exhibit a range of biological activities:
Antimicrobial Activity
Compounds in this class have shown significant antibacterial and antifungal properties. For instance:
- Mechanism : They may disrupt cell wall synthesis or interfere with metabolic pathways.
- Case Study : In vitro studies have demonstrated varying inhibition rates against bacterial strains at different concentrations. For example, a concentration of 0.5 mg/mL resulted in inhibition rates ranging from 38.42% to 54.51% when tested against specific bacterial strains.
Antiviral Activity
The compound has also been evaluated for antiviral properties:
- Mechanism : Potential mechanisms include inhibition of key enzymes involved in viral replication and disruption of nucleic acid synthesis.
- Case Study : Certain derivatives have shown activity against the Tobacco Mosaic Virus (TMV), indicating broader antiviral potential.
Research Findings
Several studies have focused on the synthesis and evaluation of biological activities for compounds related to this class:
Synthesis and Evaluation
A study demonstrated the synthesis of various thiadiazine derivatives and their biological evaluation:
- Table: Antimicrobial Evaluation Results
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| Ningnanmycin | 0.5 | 54.51 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing primarily in substituents and core heterocycles. Key comparisons are summarized below:
Structural and Functional Analysis
- Core Heterocycle : The benzo[e][1,2,3]thiadiazine core in the target compound provides a rigid, planar structure conducive to π-π stacking interactions, unlike the thiazole in ’s analog, which offers less aromatic surface area .
- This modification could enhance solubility but may also affect blood-brain barrier penetration .
- Sulfonyl vs. Thioether Linkages : The sulfonyl group in the target compound (1,1-dioxido) confers oxidative stability compared to thioether-containing analogs (e.g., ), which may be prone to metabolic oxidation .
Computational and Crystallographic Tools
These tools could aid in elucidating conformational preferences or intermolecular interactions .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer: The synthesis involves sequential reactions, including halogenation, cyclization, and functional group coupling. Key steps include:
- Controlled Reaction Conditions: Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .
- Catalyst Selection: Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency during thiadiazine ring formation .
- Purification Strategies: Employ column chromatography with gradients of ethyl acetate/hexane to isolate intermediates, followed by recrystallization for final product purity .
- Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., morpholinoethanone coupling at 1.2:1 molar excess) to minimize side products .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity of the 2-fluorophenyl and morpholino groups. Aromatic proton signals at δ 7.2–8.1 ppm validate substitution patterns .
- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS with m/z accuracy <5 ppm verifies molecular ion peaks (e.g., [M+H]+ at m/z 465.0721) .
- X-ray Crystallography: Resolves crystal packing and bond angles, critical for confirming the 1,1-dioxido configuration in the thiadiazin ring .
- HPLC-PDA: Purity assessment using C18 columns (90% acetonitrile/water) detects impurities <0.5% .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound and its analogs?
Methodological Answer:
- Analog Synthesis: Replace the 2-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents to assess electronic effects on bioactivity .
- Biological Assays: Test analogs in kinase inhibition assays (e.g., EGFR or VEGFR2) to correlate substituent position (e.g., 6-chloro) with IC₅₀ values .
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins, focusing on morpholinoethanone interactions with catalytic pockets .
- Data Correlation: Apply multivariate regression to link substituent Hammett constants (σ) with logP and IC₅₀ values .
Q. What methodologies are recommended for assessing the environmental fate and biodegradation pathways of this compound in ecological risk assessments?
Methodological Answer:
- Hydrolysis Studies: Incubate the compound in buffer solutions (pH 4–9) at 25–50°C to identify pH-dependent degradation products via LC-MS .
- Soil Microcosm Experiments: Analyze aerobic/anaerobic degradation in soil samples spiked with ¹⁴C-labeled compound, quantifying CO₂ evolution and metabolite profiles .
- QSAR Modeling: Predict bioaccumulation factors (BCF) using EPI Suite, incorporating logD (2.1) and molecular weight (433.9 g/mol) .
- Ecotoxicity Testing: Conduct Daphnia magna acute toxicity assays (OECD 202) to determine LC₅₀ values for risk prioritization .
Q. How should contradictory data regarding the biological activity of this compound in different assay systems be systematically analyzed?
Methodological Answer:
- Assay Validation: Cross-validate results using orthogonal methods (e.g., cell-free enzymatic vs. cell-based proliferation assays) .
- Dose-Response Curves: Compare Hill slopes and maximal efficacy (Emax) across assays to identify off-target effects or assay-specific interference .
- Meta-Analysis: Aggregate data from PubChem BioAssay (AID 1259401) and ChEMBL, applying Fisher’s exact test to assess reproducibility .
- Mechanistic Studies: Use CRISPR-edited cell lines (e.g., knocking out CYP3A4) to evaluate metabolic activation’s role in activity discrepancies .
Q. What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?
Methodological Answer:
- Oxidative Byproducts: The thiadiazin ring may undergo over-oxidation to sulfones. Mitigate by controlling reaction time (≤4 hr) and using mild oxidants (e.g., H₂O₂ instead of KMnO₄) .
- Ester Hydrolysis: The morpholinoethanone group is prone to hydrolysis. Use dry DMF as a solvent and avoid aqueous workup until final stages .
- Halogen Displacement: The 6-chloro substituent may undergo nucleophilic substitution. Protect with bulky bases (e.g., 2,6-lutidine) during coupling steps .
- Purity Monitoring: Track byproduct formation via in-situ IR spectroscopy (C=O stretch at 1680 cm⁻¹) to adjust reaction parameters dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
